Hexane-3-thiol
Overview
Description
Hexane-3-thiol is a thiol compound, which is a class of organic compounds containing a sulfur-hydrogen (S-H) functional group. Thiols are known for their distinct and often strong odors. Hexane-3-thiol itself is not directly discussed in the provided papers, but related compounds and their properties can give insights into the behavior and characteristics one might expect from hexane-3-thiol.
Synthesis Analysis
The synthesis of thiol-related compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of a hexakis(tetrathiafulvalene) derivative was achieved by reacting the thiolate anion of a reagent with hexakis(bromomethyl)benzene, yielding the product in 89% yield . Similarly, S-nitrosohexane-l-thiol and di-(S-nitroso)hexane-1,6-dithiol were prepared using a reported method by Saville, indicating that specific methods for synthesizing thiol derivatives are well-established . These examples suggest that the synthesis of hexane-3-thiol would likely involve a targeted approach to introduce the thiol group at the third carbon of the hexane chain.
Molecular Structure Analysis
The molecular structure of thiols is critical in determining their physical and chemical properties. For example, the phase separation of binary self-assembled monolayers composed of 1-hexadecanethiol and 3-mercaptopropionic acid was studied, showing the importance of molecular interactions in the formation of these structures . The X-ray crystal structure of a hexakis(tetrathiafulvalene) derivative was reported, which is crucial for understanding the spatial arrangement of atoms within the molecule . These studies highlight the significance of molecular structure analysis in understanding the behavior of thiol compounds.
Chemical Reactions Analysis
Thiol groups are known to participate in various chemical reactions due to their nucleophilic character. The thiolate anion, for example, has been used as a nucleophile in reactions with hexafluorobenzene and other polyfluorinated compounds, leading to the formation of various thiolated products . This reactivity is indicative of the potential chemical reactions that hexane-3-thiol could undergo, such as nucleophilic substitution or addition to unsaturated carbon centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiols are influenced by their molecular structure. The study of binary self-assembled monolayers composed of 1-hexadecanethiol and 3-mercaptopropionic acid revealed the presence of phase-separated domains, which can be attributed to the differing physical properties of the two thiols . The electrochemical properties of thiol-containing compounds, such as the hexakis(tetrathiafulvalene) derivative, were investigated, showing sequential formation of radical cation species . These findings suggest that hexane-3-thiol would exhibit distinct physical and chemical properties, such as a certain solubility behavior, reactivity, and electrochemical characteristics.
Safety And Hazards
Hexane-3-thiol is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
hexane-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIGMFQJDZTEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936813 | |
Record name | Hexane-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexane-3-thiol | |
CAS RN |
1633-90-5 | |
Record name | (±)-3-Hexanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexane-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD4K9T3DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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